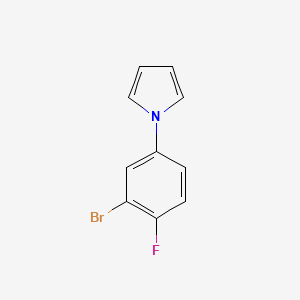

1-(3-Bromo-4-fluorophenyl)-1H-pyrrole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(3-bromo-4-fluorophenyl)pyrrole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrFN/c11-9-7-8(3-4-10(9)12)13-5-1-2-6-13/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAGBAMPTFGWJJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC(=C(C=C2)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanistic Investigations of N Arylpyrrole Formation

Elucidation of Reaction Pathways for N-Arylation

The formation of the C–N bond between a pyrrole (B145914) ring and an aryl group, known as N-arylation, is a cornerstone of synthetic organic chemistry. Several reaction pathways have been elucidated, with transition-metal-catalyzed cross-coupling reactions being the most prominent.

The Ullmann condensation , a classical method for N-arylation, traditionally involves the reaction of an amine with an aryl halide in the presence of stoichiometric copper. Modern iterations of this reaction have transitioned to catalytic amounts of copper, significantly broadening its applicability and substrate scope. nih.govrsc.org These copper-catalyzed N-arylation reactions are compatible with a wide range of aryl halides, including electron-poor, electron-rich, and sterically hindered substrates, and can be carried out under relatively mild conditions. nih.gov The general catalytic cycle is believed to involve the formation of a copper(I)-pyrrolide species, followed by oxidative addition of the aryl halide to the copper center to form a copper(III) intermediate. Reductive elimination from this intermediate then furnishes the N-arylpyrrole product and regenerates the active copper(I) catalyst. The use of various ligands can significantly influence the efficiency of this process. rsc.org

Palladium-catalyzed N-arylation , often referred to as the Buchwald-Hartwig amination, represents another powerful and widely used method. rsc.orgacs.org These reactions typically employ a palladium catalyst in conjunction with a phosphine (B1218219) ligand. The catalytic cycle is generally understood to proceed through the following key steps:

Oxidative addition of the aryl halide to a low-valent palladium(0) complex to form a palladium(II) intermediate.

Coordination of the pyrrole anion (pyrrolide) to the palladium(II) center.

Reductive elimination of the N-arylpyrrole product, regenerating the palladium(0) catalyst.

The choice of ligand is crucial for the success of these reactions, with sterically demanding biarylphosphine ligands often providing high catalytic activity. nih.gov Palladium catalysis has been successfully applied to the N-arylation of pyrroles with a variety of aryl chlorides, bromides, and iodides. rsc.orgnih.govacs.org

Beyond transition metal catalysis, other pathways for N-arylpyrrole formation exist. For instance, a one-pot hetero-Diels–Alder/ring contraction cascade reaction between 1-boronodienes and arylnitroso compounds has been reported to yield N-arylpyrroles in moderate to good yields. worktribe.com

Role of Catalysts and Additives in Asymmetric and Stereoselective Syntheses of N-Arylpyrroles

The synthesis of axially chiral N-arylpyrroles, which are of significant interest due to their potential applications in chiral catalysis and materials science, presents a unique challenge. The development of catalytic asymmetric methods to control the stereochemistry of the C–N bond formation is a key area of research.

Chiral catalysts play a pivotal role in inducing enantioselectivity. One successful approach involves the use of chiral-at-metal rhodium Lewis acid catalysts . These catalysts have been employed in the highly atroposelective electrophilic aromatic substitution of configurationally labile N-arylpyrroles, yielding axially chiral products with excellent enantioselectivity (up to >99.5% ee). nih.gov

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for the atroposelective synthesis of N-aryl heterocycles. nih.govresearchgate.net In the context of N-arylpyrrole synthesis, CPAs have been utilized in catalytic asymmetric Paal-Knorr reactions. nih.gov A combined-acid catalytic system, involving a Lewis acid and a chiral phosphoric acid, has proven effective for achieving high enantiocontrol in the synthesis of a wide range of axially chiral arylpyrroles. nih.gov Interestingly, a solvent-dependent inversion of enantioselectivity has been observed in some of these systems, highlighting the subtle interplay of reaction parameters in determining the stereochemical outcome. nih.gov

The ligands employed in transition metal catalysis are not only crucial for reaction efficiency but can also be designed to induce stereoselectivity. In copper-catalyzed N-arylation, for example, various mono- and bidentate ligands are used. rsc.org While not always for asymmetric purposes, the choice of ligand, such as diamines, can significantly impact the reaction rate and yield by preventing catalyst aggregation and promoting the desired catalytic cycle. acs.orgorganic-chemistry.org For asymmetric variants, chiral ligands are essential for creating a chiral environment around the metal center, which in turn directs the stereochemical outcome of the C–N bond formation.

Additives , such as bases and co-catalysts, also play a critical role. In both copper- and palladium-catalyzed N-arylations, a base is required to deprotonate the pyrrole, forming the nucleophilic pyrrolide anion. The choice of base can influence the reaction rate and, in some cases, the selectivity. Silver salts, such as Ag2CO3, have been used as additives in some palladium-catalyzed C-H arylation reactions of pyrroles. rsc.org

Table 1: Examples of Catalysts and Ligands in N-Arylpyrrole Synthesis

| Catalyst/Ligand System | Reaction Type | Key Features |

| CuI / Diamine Ligand | Copper-Catalyzed N-Arylation | Effective for coupling aryl iodides and bromides with pyrroles under mild conditions. acs.orgorganic-chemistry.org |

| Pd(OAc)2 / 2-(Dicyclohexylphosphino)biphenyl (B1301957) | Palladium-Catalyzed N-Arylation | Enables the use of aryl chlorides as coupling partners. acs.org |

| Chiral-at-Rhodium Lewis Acid | Atroposelective Electrophilic Aromatic Substitution | Provides high enantioselectivity for the synthesis of axially chiral N-arylpyrroles. nih.gov |

| Chiral Phosphoric Acid (CPA) / Lewis Acid | Catalytic Asymmetric Paal-Knorr Reaction | Combined-acid system for the synthesis of axially chiral arylpyrroles with good to excellent enantioselectivities. nih.gov |

Kinetic and Thermodynamic Considerations in Pyrrole Ring Formation

In the context of pyrrole polymerization, which involves the formation of multiple C-C bonds between pyrrole units, kinetic studies have been performed. For the chemical polymerization of pyrrole using an oxidant like ferric chloride, a kinetic model has been proposed where the consumption of pyrrole is due to a fast oxidation reaction followed by a relatively faster reaction with oxidized oligomers of pyrrole. The activation enthalpy and entropy for the initial and propagation steps have been determined, providing insight into the energy barriers and molecular ordering of these processes.

Table 2: Activation Parameters for Pyrrole Chemical Polymerization

| Polymerization Step | Activation Enthalpy (ΔH‡) (J/mol) | Activation Entropy (ΔS‡) (J/K·mol) |

| Initial Step | 77,091 ± 17 | 24.25 ± 0.06 |

| Propagation Step | 70,971 ± 14 | 24.25 ± 0.06 |

Computational Probes of Reaction Mechanisms in N-Arylpyrrole Synthesis

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the intricate details of reaction mechanisms in N-arylpyrrole synthesis. These theoretical studies provide valuable insights into transition state geometries, reaction energetics, and the origins of selectivity that are often difficult to obtain through experimental methods alone.

Elucidating Reaction Pathways and Intermediates: DFT calculations have been employed to map out the potential energy surfaces of catalytic cycles. For palladium-catalyzed N-arylation, computational studies can model the oxidative addition, ligand exchange, and reductive elimination steps, providing a detailed picture of the energy changes and structural transformations that occur throughout the reaction. nih.gov In some cases, these studies have revealed that what might be considered off-cycle intermediates, such as η2-coordination complexes, are in fact observable and part of the main reaction pathway. nih.gov

Understanding Selectivity: One of the most powerful applications of computational chemistry is in explaining the origins of chemo-, regio-, and stereoselectivity. For the atroposelective synthesis of axially chiral N-arylpyrroles using a chiral-at-rhodium catalyst, DFT calculations have been instrumental in elucidating the origins of the excellent atroposelectivity observed experimentally. nih.gov By modeling the transition states leading to the different stereoisomers, researchers can identify the key non-covalent interactions (e.g., steric repulsion, hydrogen bonding) that favor the formation of one enantiomer over the other.

Similarly, in the context of regioselectivity, such as the C2- versus C3-arylation of pyrroles, DFT can be used to compare the activation barriers for the different reaction pathways. This allows for a rationalization of the observed product distribution and can guide the design of catalysts and substrates to favor a particular regioisomer. acs.org

Investigating Ligand Effects: The role of ligands in transition metal catalysis is another area where computational studies have provided significant insights. DFT can be used to model the coordination of different ligands to the metal center and to evaluate how these ligands influence the electronic and steric properties of the catalyst. This information can help to explain why certain ligands are more effective than others and can guide the development of new and improved ligand scaffolds.

Exploring Excited States: For photochemical reactions, Time-Dependent DFT (TD-DFT) is a valuable tool for investigating the nature of the relevant excited states. In the context of N-arylation of diketopyrrolopyrroles, TD-DFT calculations have been used to explore the excited states of the products, providing insights into their photophysical properties. nih.gov

Reactivity and Advanced Functionalization of 1 3 Bromo 4 Fluorophenyl 1h Pyrrole

Regioselective Functionalization of the Pyrrole (B145914) Nucleus

The pyrrole ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack. However, the presence of the N-(3-bromo-4-fluorophenyl) substituent introduces electronic and steric factors that influence the regiochemical outcome of functionalization reactions.

Electrophilic Aromatic Substitution Reactions on Substituted Pyrroles

Pyrrole and its derivatives readily undergo electrophilic aromatic substitution (EAS) reactions, often under milder conditions than those required for benzene. pearson.com The nitrogen atom's lone pair of electrons is delocalized into the five-membered ring, significantly increasing its electron density and nucleophilicity. pearson.com This heightened reactivity generally directs incoming electrophiles to the C2 (α) position, as the carbocation intermediate formed by attack at this position is better stabilized by resonance, with three possible resonance structures, compared to attack at the C3 (β) position, which yields an intermediate with only two resonance structures. onlineorganicchemistrytutor.com

For N-substituted pyrroles like 1-(3-Bromo-4-fluorophenyl)-1H-pyrrole, the substitution pattern remains predominantly at the C2 and C5 positions. The N-aryl group, while generally deactivating towards the aromatic system as a whole due to its electron-withdrawing inductive effect, does not overcome the strong activating and directing influence of the pyrrole nitrogen. Therefore, reactions such as halogenation, nitration, acylation (under Friedel-Crafts conditions), and sulfonation are expected to yield 2-substituted or 2,5-disubstituted pyrrole derivatives. pearson.comwikipedia.orgyoutube.com The specific conditions for these reactions can be tailored to favor mono- or di-substitution.

Table 1: Expected Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Reagent | Expected Major Product(s) |

|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | 1-(3-Bromo-4-fluorophenyl)-2-bromo-1H-pyrrole |

| Nitration | HNO₃/Acetic Anhydride | 1-(3-Bromo-4-fluorophenyl)-2-nitro-1H-pyrrole |

Directed C-H Functionalization Strategies

Modern synthetic methods offer powerful alternatives to classical electrophilic substitution through transition-metal-catalyzed C-H functionalization. These strategies can provide access to regioisomers that are difficult to obtain through traditional means. For N-substituted pyrroles, C-H activation can be directed to either the C2 or C3 position depending on the catalyst and directing group employed.

Rhodium-catalyzed C-H arylation, for instance, has been shown to be highly effective for N-substituted pyrroles. Studies have demonstrated that the steric bulk of the N-substituent can influence the regioselectivity of the reaction. acs.org For N-arylpyrroles, it is conceivable that coordination of a transition metal to the pyrrole or the phenyl ring could direct functionalization to a specific C-H bond. Another approach involves the use of specific bases to control chemoselectivity. For example, with N-acylpyrroles, the use of LiN(SiMe₃)₂ can promote an anionic Fries rearrangement (a "pyrrole dance"), while KN(SiMe₃)₂ can lead to C-H functionalization of a different aromatic component in the reaction mixture. rsc.orgrsc.org Such strategies could potentially be adapted for this compound to achieve novel functionalization patterns on the pyrrole nucleus.

Nucleophilic Aromatic Substitution on Pyrrole Derivatives

In contrast to its high reactivity towards electrophiles, the pyrrole ring is generally resistant to nucleophilic aromatic substitution (NAS). The electron-rich nature of the ring makes it a poor substrate for attack by nucleophiles. For NAS to occur on a pyrrole ring, it typically requires the presence of strong electron-withdrawing groups (EWGs) to activate the ring and a good leaving group. rsc.orgrsc.org

For example, 2,5-dinitro-1-methylpyrrole has been shown to undergo nucleophilic substitution with piperidine (B6355638) or methoxide (B1231860) ion under mild conditions, where the nitro groups serve as both activating groups and leaving groups. rsc.orgrsc.org In the case of this compound, the pyrrole ring itself lacks the necessary activation by potent electron-withdrawing groups. The N-phenyl substituent is not sufficiently activating to facilitate such a transformation. Therefore, direct nucleophilic attack on the pyrrole C-H or C-C bonds is not a synthetically viable pathway for this compound under standard conditions. edurev.in

Transformations Involving the Bromo- and Fluoro- Substituents on the Phenyl Ring

The halogen substituents on the phenyl ring provide key handles for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. The differential reactivity of the bromine and fluorine atoms allows for selective transformations.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura coupling)

The bromine atom at the C3 position of the phenyl ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, which joins an organoboron compound with an organic halide, is one of the most versatile methods for forming C-C bonds. libretexts.org The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetalation with a boronic acid or ester in the presence of a base, and concluding with reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. libretexts.orgacs.org

The C-Br bond is significantly more reactive than the C-F bond in these catalytic cycles. This chemoselectivity allows for the specific functionalization at the bromine position while leaving the fluorine atom intact. A wide range of aryl, heteroaryl, vinyl, and alkyl boronic acids can be coupled with this compound to synthesize a vast library of derivatives. nih.govcapes.gov.bracs.org

Table 2: Representative Suzuki-Miyaura Coupling Reactions

| Substrate | Boronic Acid Partner | Catalyst | Base | Product |

|---|---|---|---|---|

| This compound | Phenylboronic acid | Pd(PPh₃)₄ | Na₂CO₃ | 1-(4-Fluoro-3-phenylphenyl)-1H-pyrrole |

| This compound | Thiophene-2-boronic acid | PdCl₂(dppf) | K₂CO₃ | 1-(4-Fluoro-3-(thiophen-2-yl)phenyl)-1H-pyrrole |

Selective Halogen-Metal Exchange Reactions and Subsequent Quenching

Halogen-metal exchange is a fundamental organometallic reaction used to convert organic halides into highly reactive organometallic reagents. wikipedia.org This reaction is most effective with aryl bromides and iodides when using organolithium reagents like n-butyllithium or sec-butyllithium. wikipedia.orgias.ac.in The rate of exchange follows the trend I > Br > Cl >> F. wikipedia.org

This reactivity difference allows for the highly selective conversion of the C-Br bond of this compound into a C-Li or C-Mg bond, while the C-F bond remains untouched. The reaction is typically performed at low temperatures (e.g., -78 °C) to prevent side reactions. acs.org The resulting aryllithium or Grignard reagent is a potent nucleophile and can be trapped in situ by a wide variety of electrophiles, enabling the introduction of diverse functional groups at the C3 position of the phenyl ring.

Table 3: Potential Functionalizations via Halogen-Metal Exchange

| Reagent Sequence | Electrophile | Functional Group Introduced |

|---|---|---|

| 1. n-BuLi, THF, -78 °C | 2. CO₂ | Carboxylic acid (-COOH) |

| 1. n-BuLi, THF, -78 °C | 2. DMF | Aldehyde (-CHO) |

| 1. n-BuLi, THF, -78 °C | 2. I₂ | Iodide (-I) |

Advanced Spectroscopic Characterization and Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of organic molecules in solution. For 1-(3-Bromo-4-fluorophenyl)-1H-pyrrole, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would provide a complete picture of the atomic connectivity and spatial arrangement of the molecule.

Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis

While specific experimental data for this compound is not widely published in peer-reviewed literature, the expected chemical shifts and coupling constants can be predicted based on the analysis of similar compounds, such as 1-(4-bromophenyl)-1H-pyrrole and other substituted phenylpyrroles.

The ¹H NMR spectrum is anticipated to display distinct signals for the protons of the pyrrole (B145914) ring and the 3-bromo-4-fluorophenyl group. The protons on the pyrrole ring typically appear as multiplets in the region of δ 6.2–6.8 ppm. The protons on the phenyl ring are expected to be in the aromatic region, generally between δ 7.2–7.8 ppm, with their specific shifts and coupling patterns influenced by the bromo and fluoro substituents.

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their electronic environment.

Expected ¹H NMR Data for this compound

| Protons | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |

| Pyrrole H-2, H-5 | ~7.0 - 7.3 | t | ~2.2 |

| Pyrrole H-3, H-4 | ~6.3 - 6.5 | t | ~2.2 |

| Phenyl H-2' | ~7.6 - 7.8 | dd | J(H,H) ~2.5, J(H,F) ~6.0 |

| Phenyl H-5' | ~7.4 - 7.6 | m | |

| Phenyl H-6' | ~7.2 - 7.4 | t | J(H,F) ~8.5 |

Expected ¹³C NMR Data for this compound

| Carbons | Expected Chemical Shift (δ, ppm) |

| Pyrrole C-2, C-5 | ~120 - 125 |

| Pyrrole C-3, C-4 | ~110 - 115 |

| Phenyl C-1' | ~135 - 140 (d, J(C,F) ~3-5 Hz) |

| Phenyl C-2' | ~125 - 130 |

| Phenyl C-3' | ~110 - 115 (d, J(C,F) ~20-25 Hz) |

| Phenyl C-4' | ~155 - 160 (d, J(C,F) ~240-250 Hz) |

| Phenyl C-5' | ~118 - 122 (d, J(C,F) ~20-25 Hz) |

| Phenyl C-6' | ~128 - 132 (d, J(C,F) ~5-10 Hz) |

Two-Dimensional NMR Techniques for Connectivity and Spatial Proximity (e.g., COSY, HMQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between protons that are coupled to each other, primarily those on adjacent carbons. For this compound, COSY would show correlations between the protons on the pyrrole ring and between the adjacent protons on the phenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the carbon signals of the atoms to which they are directly attached. This would allow for the unambiguous assignment of each carbon atom that bears a proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is crucial for establishing the connectivity across quaternary carbons and between the pyrrole and phenyl rings. For instance, correlations between the pyrrole protons (H-2/H-5) and the phenyl carbon C-1' would confirm the N-phenyl linkage.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to determine the preferred conformation of the molecule by showing through-space interactions between the protons of the pyrrole ring and the protons of the phenyl ring.

Vibrational Spectroscopy for Bonding Characteristics and Functional Group Identification (FT-IR, Raman)

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups and bonding characteristics of a molecule.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands. The C-H stretching vibrations of the aromatic rings (pyrrole and phenyl) are anticipated in the 3100-3000 cm⁻¹ region. The C-N stretching of the pyrrole ring and C-C stretching vibrations of both rings would appear in the 1600-1400 cm⁻¹ range. The presence of the halogen substituents is confirmed by the C-F stretching vibration, typically found in the 1100-1000 cm⁻¹ region, and the C-Br stretching vibration, which appears at lower wavenumbers, generally in the 650-550 cm⁻¹ range.

Raman spectroscopy would provide complementary information. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of the molecule would be particularly Raman active.

Expected Vibrational Frequencies for this compound

| Functional Group/Vibration | Expected FT-IR (cm⁻¹) | Expected Raman (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 | 3100 - 3000 |

| C=C Aromatic Ring Stretch | 1600 - 1450 | 1600 - 1450 |

| C-N Stretch | 1350 - 1250 | 1350 - 1250 |

| C-F Stretch | 1100 - 1000 | 1100 - 1000 |

| C-Br Stretch | 650 - 550 | 650 - 550 |

High-Resolution Mass Spectrometry for Precise Molecular Formula Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is a powerful technique for determining the precise molecular weight and elemental composition of a compound. For this compound, with a molecular formula of C₁₀H₇BrFN, the expected monoisotopic mass would be approximately 238.98 g/mol . HRMS would confirm this with high accuracy, typically to within a few parts per million.

Analysis of the fragmentation pattern in the mass spectrum provides valuable structural information. The molecular ion peak [M]⁺ would be expected, along with characteristic isotopic peaks for bromine (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio). Common fragmentation pathways for N-arylpyrroles include cleavage of the N-C(phenyl) bond and fragmentation of the pyrrole and phenyl rings.

Expected HRMS Data for this compound

| Ion | Expected m/z | Possible Identity |

| [M]⁺ | ~238.98 | Molecular Ion |

| [M+2]⁺ | ~240.98 | Molecular Ion with ⁸¹Br |

| [M-Br]⁺ | ~159.03 | Loss of Bromine |

| [C₆H₄F]⁺ | ~95.03 | Fluorophenyl cation |

| [C₄H₄N]⁺ | ~66.03 | Pyrrolyl cation |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Molecular Architecture

While a crystal structure for this specific compound is not publicly available, analysis of similar structures, such as substituted N-tosylpyrroles, reveals important conformational features. sapub.org For this compound, X-ray crystallography would determine the dihedral angle between the pyrrole and phenyl rings, which is a key conformational parameter. It would also reveal any intermolecular interactions, such as π-π stacking or halogen bonding, that govern the packing of the molecules in the crystal lattice.

Correlative Spectroscopic Analysis with Quantum Chemical Calculations

In the absence of complete experimental data, quantum chemical calculations, particularly using Density Functional Theory (DFT), serve as a powerful predictive tool. organicchemistrydata.org DFT calculations can be used to optimize the geometry of this compound and to predict its spectroscopic properties.

Calculated NMR chemical shifts, vibrational frequencies, and electronic transitions can be correlated with experimental data to aid in spectral assignment and to provide a deeper understanding of the molecule's electronic structure. nih.gov For instance, DFT calculations can help to resolve ambiguities in NMR spectral assignments and to understand the influence of the bromo and fluoro substituents on the electronic properties of the pyrrole and phenyl rings.

Computational Chemistry and Theoretical Characterization

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For 1-(3-bromo-4-fluorophenyl)-1H-pyrrole, DFT calculations, often using the B3LYP functional with a basis set like 6-311++G(d,p), are instrumental in elucidating its fundamental properties. researchgate.netajchem-a.comresearchgate.netresearchgate.net

The first step in the theoretical characterization is the geometry optimization of the molecule to find its most stable three-dimensional arrangement (i.e., the lowest energy conformation). The key conformational feature of this compound is the dihedral angle between the planes of the pyrrole (B145914) ring and the 3-bromo-4-fluorophenyl ring.

Computational studies on analogous N-arylpyrroles reveal that the molecule is generally not planar. iucr.orgnih.govresearchgate.net The rotation around the C-N bond connecting the two rings leads to a conformational landscape with a specific energy minimum. The optimized geometry for this compound is predicted to have a non-zero dihedral angle, a result of the steric hindrance between the hydrogen atoms on the pyrrole ring and the bulky bromine atom on the phenyl ring. iucr.orgnih.gov This twist from planarity has significant implications for the extent of π-conjugation between the two aromatic systems.

| Parameter | Predicted Value |

|---|---|

| Dihedral Angle (Pyrrole-Phenyl) | ~35° - 45° |

| C-N Bond Length (Inter-ring) | ~1.44 Å |

| C-Br Bond Length | ~1.91 Å |

| C-F Bond Length | ~1.35 Å |

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. wikipedia.orgyoutube.com It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgresearchgate.net The HOMO acts as the electron-donating orbital, while the LUMO is the electron-accepting orbital. youtube.comlibretexts.org

For this compound, the HOMO is typically localized on the electron-rich pyrrole ring, indicating its role as the primary site for electrophilic attack. Conversely, the LUMO is predominantly distributed over the electron-deficient 3-bromo-4-fluorophenyl ring, which is activated by the electron-withdrawing halogen substituents.

| Parameter | Predicted Value (eV) |

|---|---|

| HOMO Energy | -6.0 to -6.5 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap (ΔE) | 4.0 to 4.5 |

The Molecular Electrostatic Potential (MEP) map is a visual tool used to predict the reactive behavior of a molecule towards electrophilic and nucleophilic attacks. libretexts.orgresearchgate.net It illustrates the charge distribution on the molecule's surface, with different colors representing regions of varying electrostatic potential. libretexts.orgmdpi.com

In the MEP map of this compound:

Red/Yellow Regions (Negative Potential): These areas indicate an excess of electrons and are susceptible to electrophilic attack. Such regions are expected to be concentrated around the fluorine atom due to its high electronegativity and over the π-system of the pyrrole ring. nih.govresearchgate.net

Blue Regions (Positive Potential): These areas are electron-deficient and are targets for nucleophiles. A significant positive potential, known as a σ-hole, is predicted on the bromine atom along the axis of the C-Br bond. researchgate.netresearchgate.net This phenomenon is a key feature of halogen bonding. The hydrogen atoms of the pyrrole ring also exhibit positive potential.

The MEP map therefore provides a clear rationale for the molecule's reactivity, highlighting the nucleophilic character of the fluorine and pyrrole regions and the electrophilic character of the bromine's σ-hole and the ring hydrogens. nih.govresearchgate.net

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods are highly effective in predicting spectroscopic properties, which can then be compared with experimental data for validation. Theoretical calculations of vibrational frequencies (FT-IR and Raman), electronic absorption spectra (UV-Vis), and nuclear magnetic resonance (NMR) chemical shifts are routinely performed.

For instance, DFT calculations can predict the vibrational modes of the molecule. The calculated frequencies for C-H, C-N, C-Br, and C-F stretching and bending vibrations can be correlated with experimental FT-IR spectra. researchgate.net Similarly, Time-Dependent DFT (TD-DFT) is used to calculate the electronic transition energies and oscillator strengths, which correspond to the absorption maxima (λmax) in UV-Vis spectra. researchgate.net For substituted N-phenylpyrroles, absorption bands are typically observed in the UV region. nih.gov The GIAO (Gauge-Including Atomic Orbital) method is commonly used to predict ¹H and ¹³C NMR chemical shifts, providing a powerful tool for structural elucidation. researchgate.net

Advanced Quantum Mechanical Approaches for Electron Correlation Effects

While DFT is a workhorse for many applications, more sophisticated methods are sometimes required to accurately capture certain electronic phenomena, such as weak non-covalent interactions. Electron correlation, which DFT approximates, can be more rigorously treated with post-Hartree-Fock methods like Møller–Plesset perturbation theory (e.g., MP2). researchgate.netresearchgate.net

These advanced methods are particularly important for studying subtle effects like the halogen bonding involving the bromine atom in this compound. researchgate.net MP2 calculations can provide more accurate interaction energies and geometries for complexes where these weak forces are dominant. researchgate.net

Substituent Effects on the Electronic and Aromatic Properties of the Pyrrole Ring and Phenyl Moiety

The electronic properties of the core N-phenylpyrrole structure are significantly modulated by the bromo and fluoro substituents. ibm.comrsc.orgscilit.com These halogen atoms exert both inductive and resonance effects.

Inductive Effect (-I): Both bromine and fluorine are highly electronegative and withdraw electron density from the phenyl ring through the sigma bond framework. This effect deactivates the phenyl ring towards electrophilic substitution and lowers the energy of the molecular orbitals.

Resonance Effect (+R): The halogens possess lone pairs of electrons that can be donated to the aromatic π-system. This effect is generally weaker for halogens compared to their inductive pull.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

Molecular dynamics (MD) simulations serve as a powerful computational microscope to observe the time-dependent behavior of molecules, offering insights into their flexibility and interactions with their environment. For this compound, MD simulations can elucidate the dynamic nature of its conformational landscape and its non-covalent interactions, which are critical for understanding its chemical behavior and potential applications. While specific MD studies on this exact compound are not extensively documented in public literature, principles from simulations of analogous phenylpyrrole derivatives and halogenated aromatic compounds provide a strong basis for predicting its behavior. nih.govrsc.orgnih.gov

The primary dynamic feature of this compound is the torsional motion around the C-N bond connecting the phenyl and pyrrole rings. This rotation dictates the relative orientation of the two aromatic systems, which can range from coplanar to perpendicular. The energetically preferred conformations are determined by the balance between the stabilizing effects of π-system conjugation and the steric hindrance imposed by the substituents. MD simulations can map the potential energy surface associated with this dihedral angle, revealing the energy barriers between different conformational states and the populations of these states at thermal equilibrium. For instance, studies on similar 1-phenylpyrrole (B1663985) systems have shown that the torsional motion can be significantly damped by viscous solvents, influencing the timescale of conformational changes. rsc.org

Interactions with the surrounding medium, such as a solvent, are also crucial aspects that can be investigated through MD simulations. The simulations can model the explicit interactions between the solute and solvent molecules, revealing details about the formation and dynamics of the solvation shell. The fluorine and bromine substituents on the phenyl ring, with their distinct electronegativity and size, are expected to play a significant role in these interactions. The electron-withdrawing nature of fluorine can influence the charge distribution across the aromatic system, potentially affecting interactions with polar solvents. nih.gov For example, simulations of fluorinated compounds have shown their capacity to form hydrogen-bond-like interactions with water molecules. nih.gov

In the context of biological systems, MD simulations can be employed to study the interaction of this compound with biomacromolecules like proteins or nucleic acids. These simulations can predict preferred binding orientations and calculate the binding free energy, providing a molecular basis for its potential biological activity. The simulations would track the formation of hydrogen bonds, halogen bonds, and hydrophobic interactions between the ligand and the active site residues of the protein.

The following tables represent hypothetical data that could be generated from MD simulations of this compound to characterize its dynamic properties and interactions.

Table 1: Conformational Dynamics of this compound in Different Solvents

| Solvent | Dominant Dihedral Angle (°) | Rotational Energy Barrier (kcal/mol) | Mean Residence Time (ps) |

| Water | 45 ± 5 | 3.5 | 150 |

| Acetonitrile | 50 ± 8 | 3.2 | 250 |

| Chloroform | 40 ± 10 | 2.8 | 300 |

| Hexane | 60 ± 15 | 2.5 | 450 |

This table illustrates how the polarity and viscosity of the solvent could influence the conformational equilibrium and dynamics of the molecule. The dihedral angle refers to the twist between the phenyl and pyrrole rings.

Table 2: Analysis of Intermolecular Interactions with Water Molecules

| Interaction Type | Atom on Compound | Average Distance (Å) | Average Interaction Energy (kcal/mol) |

| Hydrogen Bond | Pyrrole N-H | 2.1 | -2.5 |

| Hydrogen Bond | Phenyl F | 2.8 | -1.2 |

| Halogen Bond | Phenyl Br | 3.0 | -0.8 |

| van der Waals | Phenyl Ring | 3.5 | -0.5 |

| van der Waals | Pyrrole Ring | 3.6 | -0.4 |

This table provides a breakdown of the specific non-covalent interactions between this compound and surrounding water molecules, as would be determined from an MD simulation trajectory.

These simulated results would be invaluable for building a comprehensive understanding of the structure-dynamics-function relationship of this compound, guiding further experimental studies and rational design of new derivatives with tailored properties.

Applications As Advanced Molecular Building Blocks and in Materials Science

Utility as a Synthon in the Assembly of Complex Molecular Architectures

As a synthon, 1-(3-bromo-4-fluorophenyl)-1H-pyrrole offers chemists a versatile platform for constructing elaborate molecular frameworks. The term "synthon" refers to a structural unit within a molecule that can be formed and/or reacted in a way that facilitates the synthesis of a target molecule. The presence of the bromine and fluorine atoms on the phenyl ring, coupled with the reactivity of the pyrrole (B145914) ring, allows for a variety of chemical transformations.

For instance, the bromine atom can participate in cross-coupling reactions, such as Suzuki, Stille, or Heck reactions, enabling the attachment of various organic fragments. This is a powerful strategy for building complex molecular backbones. Simultaneously, the pyrrole ring itself can be functionalized or can act as a core unit in larger systems.

Precursor for Densely Substituted Pyrrole Derivatives

While direct electrophilic aromatic substitution on the pyrrole ring typically occurs at the 2- and 5-positions, the synthesis of 3,4-disubstituted pyrroles can be challenging. beilstein-journals.org However, the strategic use of precursors allows for the creation of densely functionalized pyrrole structures. Methodologies like the [3+2] cycloaddition of TosMIC (tosylmethyl isocyanide) with various activated alkenes provide a route to multi-substituted pyrroles. nih.gov

The N-aryl group of this compound can influence the reactivity and regioselectivity of substitutions on the pyrrole ring. Furthermore, the halogenated phenyl ring serves as a handle for subsequent modifications, allowing for the stepwise construction of highly substituted pyrrole derivatives. These derivatives are valuable intermediates in medicinal chemistry and materials science. For example, the synthesis of 3-aryl-substituted pyrroles can be achieved from aryl aldehydes, which are then converted to methyl 3-arylacrylate esters and reacted with TosMIC to yield 4-aryl-3-(methoxycarbonyl)-pyrroles. nih.gov

Integration into Nitrogen-Doped Organic Frameworks and Nano-Materials

Nitrogen-doped carbon nanomaterials, such as nanotubes and graphene, exhibit enhanced electronic properties and are of great interest for applications in catalysis and energy storage. researchgate.net The pyrolysis of nitrogen-containing organic precursors is a common method for producing these materials. researchgate.net Given its nitrogen content, this compound can be considered a potential precursor for the synthesis of nitrogen-doped carbon nanostructures.

In the realm of metal-organic frameworks (MOFs), which are crystalline porous materials constructed from metal ions or clusters coordinated to organic ligands, nitrogen-containing linkers are frequently employed. The integration of nitrogen atoms into the framework can enhance properties such as gas sorption and catalysis. Recent research has demonstrated the synthesis of Fe,Ni-based MOFs embedded in nanoporous nitrogen-doped graphene, showcasing the synergy between nitrogen doping and MOF architecture for applications like electrocatalysis. nih.govmdpi.com While direct use of this compound in this context is not extensively documented, its structure suggests its potential as a building block for novel nitrogen-containing ligands for MOFs and other porous materials.

Potential in Organic Electronics and Semiconducting Materials

The field of organic electronics leverages the tunable electronic properties of carbon-based molecules and polymers to create devices such as transistors and solar cells. nih.gov N-arylpyrroles are a class of compounds that have been investigated for their potential in these applications due to their electron-rich nature and their ability to be incorporated into larger conjugated systems.

Incorporation into Conjugated Polymers and Oligomers for Organic Semiconductors

Conjugated polymers, which feature alternating single and double bonds along their backbone, are the cornerstone of many organic electronic devices. The electronic properties of these polymers can be finely tuned by varying the monomer units. Pyrrole derivatives are often used as building blocks in these polymers. The incorporation of this compound into a polymer chain, likely after conversion of the bromo group into a more reactive functional group for polymerization, would introduce both a pyrrole unit and a fluorinated aromatic moiety.

Fluorination is a well-established strategy in the design of organic semiconductors to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which can improve air stability and charge injection/transport properties. Diketopyrrolopyrrole (DPP) derivatives, which contain a pyrrole-based core, are a prominent class of high-performance organic semiconductors. rhhz.netresearchgate.net The N-arylation of the DPP core is a key strategy to modify its properties. rhhz.netresearchgate.net Although not a DPP derivative itself, this compound represents a related N-arylpyrrole structure whose integration into conjugated systems could be explored.

Exploration in Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs)

Organic field-effect transistors (OFETs) are fundamental components of organic circuits, and their performance is highly dependent on the charge-transport characteristics of the semiconductor layer. rsc.org Materials with high charge carrier mobility are essential for high-performance OFETs. nih.gov Polymers containing pyrroloindacenodithiophene have shown promise as p-type semiconductors in OFETs. researchgate.net

In organic photovoltaics (OPVs), which convert sunlight into electricity, the active layer typically consists of a blend of an electron donor and an electron acceptor material. iisc.ac.in The design of novel donor and acceptor materials with tailored energy levels and absorption spectra is crucial for improving OPV efficiency. The incorporation of fluorinated N-arylpyrrole units into the polymer backbone can influence the energy levels and morphology of the active layer, potentially leading to improved device performance. The development of new organic semiconductors, including non-fullerene acceptors, has been a key driver of recent increases in OPV efficiency. iisc.ac.in

Development of Optoelectronic Materials Based on N-Arylpyrrole Derivatives

Optoelectronic materials are those that can interact with light, either by emitting it or by responding to it. The development of new optoelectronic materials is critical for technologies such as displays, lighting, and sensors. bohrium.com N-arylpyrrole derivatives, particularly those that can be incorporated into larger, rigid, and planar conjugated systems, are attractive candidates for optoelectronic applications.

The photophysical properties of these molecules, such as their absorption and emission wavelengths and their quantum yields, can be tuned through chemical modification. For instance, extending the π-conjugation of the N-arylpyrrole system can lead to a red-shift in the absorption and emission spectra. The introduction of specific functional groups can also be used to enhance properties like fluorescence. N-aryl diketopyrrolopyrroles (DPPs) are known to be highly fluorescent in both solution and the solid state. researchgate.net The development of novel N-aryl DPP derivatives and related π-expanded systems is an active area of research for creating new optical and electronic materials. rhhz.netresearchgate.net The principles learned from these systems can be applied to other N-arylpyrrole structures to design new materials with desired optoelectronic properties.

Future Research Directions and Unresolved Challenges

Development of Innovative and Eco-Friendly Synthetic Strategies

While established methods such as the Clausson-Kaas synthesis and Suzuki coupling provide reliable routes to 1-(3-Bromo-4-fluorophenyl)-1H-pyrrole, a significant future challenge lies in developing more sustainable and efficient synthetic protocols. The focus is shifting towards "green chemistry" principles to minimize waste, reduce energy consumption, and avoid hazardous reagents and solvents.

Future research should prioritize the following areas:

Mechanochemistry: A promising eco-friendly alternative is the use of solvent-free mechanochemical grinding. Research into adapting ball-milling techniques for the synthesis of this specific compound from precursors like 3-bromo-4-fluoroaniline (B1273062) could drastically reduce reaction times and eliminate the need for bulk solvents.

Catalyst Innovation: The development of more robust and reusable catalysts is crucial. For coupling reactions, research into nanoparticle-based or polymer-supported palladium catalysts could facilitate easier separation and recycling, lowering costs and environmental impact. For hydrogenation-based steps, designing catalysts that prevent undesired side reactions like debromination, potentially by using supports like HZSM-5 zeolites, remains an active area of investigation.

Flow Chemistry: Continuous flow synthesis offers superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Developing a continuous flow process for the synthesis of this compound could lead to higher yields and purity with a smaller environmental footprint.

Bio-catalysis: Exploring enzymatic pathways for the formation of the N-aryl bond represents a frontier in green synthesis. While challenging, the high selectivity and mild reaction conditions offered by biocatalysts could provide an exceptionally clean synthetic route.

A comparative overview of existing and potential future synthetic methods is presented below.

| Synthetic Method | Typical Conditions | Key Advantages | Future Research Goal |

| Suzuki Coupling | Pd(PPh₃)₄ catalyst, Na₂CO₃ base, Ethanol/water solvent. | Direct introduction of the aryl group. | Development of reusable/heterogeneous catalysts. |

| Clausson-Kaas Synthesis | Reaction of an amine with a 2,5-dimethoxytetrahydrofuran (B146720) precursor. | Utilizes readily available starting materials. | Adaptation to milder, solvent-free conditions. |

| Mechanochemical Grinding | Solvent-free ball-milling with a solid catalyst (e.g., Montmorillonite K10 clay). | Eco-friendly, rapid reaction times. | Optimization of reaction parameters for high yield and purity. |

| Continuous Flow Synthesis | Pumping reagents through a heated microreactor. | High scalability, enhanced safety and control. | Design and validation of a dedicated flow reactor setup. |

Expansion of Functionalization Methodologies for Enhanced Molecular Complexity

The true potential of this compound lies in its capacity to serve as a versatile scaffold for the creation of more complex molecules. The existing bromine and fluorine atoms are not merely passive substituents; they are functional handles for subsequent chemical transformations. Future research must focus on expanding the toolbox of reactions to modify this core structure.

Key areas for expansion include:

Cross-Coupling Reactions: While the bromine atom is a well-established handle for Suzuki, Heck, and Sonogashira couplings, a significant challenge is the selective functionalization of the C-Br bond without disturbing the C-F bond. Research into chemoselective catalysts that can differentiate between these two halogens is critical.

N-Functionalization: The pyrrole (B145914) nitrogen offers a site for introducing a wide array of substituents. Methodologies using various alkyl halides can lead to N-alkyl, N-allyl, or N-propargyl derivatives. researchgate.net The latter are particularly valuable as they can undergo copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reactions to append triazole rings, dramatically increasing molecular complexity and introducing new functionalities. researchgate.net

C-H Activation: Direct C-H activation and functionalization of the pyrrole ring itself represents a highly atom-economical approach to introduce new substituents at the C2, C3, C4, or C5 positions. Developing regioselective C-H activation protocols for this specific substrate would bypass the need for pre-functionalized pyrrole precursors.

Synthesis of Fused Systems: Using functionalized variants, such as 1-(2-aminophenyl)pyrrole derivatives, as building blocks for creating complex, fused heterocyclic systems like pyrrolo[1,2-a]quinoxalines is a promising direction. acs.org This approach builds molecular complexity in a single, efficient step. acs.org

Refinement of Computational Models for Predictive Material Design

Computational chemistry is an indispensable tool for accelerating materials discovery. For this compound and its derivatives, the refinement of computational models is essential for accurately predicting their properties and guiding synthetic efforts.

Unresolved challenges and future directions include:

Developing Accurate QSPR Models: Quantitative Structure-Property Relationship (QSPR) models can correlate specific structural features with macroscopic properties. Future work should focus on building robust QSPR models for this class of compounds to predict electronic properties (e.g., HOMO/LUMO levels), optical characteristics (e.g., absorption/emission wavelengths), and even thermal stability based on the type and position of substituents.

Improving Force Fields for Molecular Dynamics: To simulate the bulk behavior of materials, such as polymers or liquid crystals derived from this pyrrole, more accurate and specific force fields are needed. Refining force field parameters to account for the specific electronic effects of the bromo- and fluoro-substituents will enable more realistic simulations of morphology and intermolecular interactions.

Predicting Reactivity and Regioselectivity: Computational models, particularly those based on Density Functional Theory (DFT), can be used to predict the most likely sites for electrophilic or nucleophilic attack and to understand the regioselectivity of functionalization reactions. Refining these models can help synthetic chemists choose the right reaction conditions to obtain a desired isomer, reducing trial-and-error in the lab. A docking study on a related pyrrole derivative has already demonstrated the potential of computational models to predict binding orientation with biological targets, a principle that can be extended to material-material interactions. mdpi.com

Exploration of Emerging Applications in Advanced Materials Science

The unique electronic and structural features of this compound make it a promising building block for a new generation of advanced materials. While its use in medicinal chemistry is being explored, its potential in materials science is largely untapped.

Future research should target the following application areas:

Organic Electronics: Pyrrole is an electron-rich heterocycle, and N-arylpyrroles can be precursors to conductive polymers. Future work could involve the polymerization of this compound, using the bromine atom as a handle for polymerization reactions (e.g., Yamamoto or Stille coupling), to create novel conjugated polymers. These materials could be investigated for use in:

Organic Light-Emitting Diodes (OLEDs): As host materials or as components of emissive layers.

Organic Photovoltaics (OPVs): As donor or acceptor materials in the active layer of solar cells.

Organic Field-Effect Transistors (OFETs): As the semiconductor layer.

Fluorophores and Sensors: Pyrrole-containing macrocycles like porphyrins and BODIPYs are renowned for their fluorescent properties. nih.gov A key research direction is the incorporation of the this compound unit into larger fluorophore systems. The fluorine atom could be used to fine-tune the photophysical properties (e.g., quantum yield, emission wavelength) or to enhance the sensitivity of chemical sensors designed to detect specific analytes.

Porous Organic Polymers (POPs): By designing linkers that can react with the bromine atom, it is possible to synthesize porous organic polymers based on this pyrrole unit. Inspired by work on other porous polymers, these materials could be designed for applications in gas storage and separation, such as CO₂ capture. rsc.org The fluorine and bromine atoms within the pores could create specific binding sites, enhancing selectivity.

Synergistic Integration of Experimental Synthesis and Computational Analysis

The most efficient path to discovering novel materials and applications based on this compound involves a close, iterative collaboration between experimental and computational chemists. This synergistic approach can significantly reduce the time and resources required for materials development.

A model for future research integration would follow a feedback loop:

Computational Design: Use refined computational models (as described in 8.3) to screen a virtual library of derivatives of this compound. The models would predict which derivatives possess the most promising properties for a target application (e.g., a specific band gap for an organic semiconductor).

Guided Experimental Synthesis: Synthesize the most promising candidates identified through computation, using the innovative and efficient methods developed (as in 8.1 and 8.2).

Experimental Characterization: Thoroughly characterize the properties of the newly synthesized materials to determine their actual performance.

Model Refinement: Feed the experimental results back into the computational models to improve their accuracy and predictive power. rsc.org This feedback loop ensures that the computational tools become increasingly reliable over time.

This integrated strategy, which has proven successful in fields like the development of polymers for CO₂ capture, represents the future of rational material design and will be crucial for unlocking the full potential of this compound. rsc.org

Q & A

Q. What are the common synthetic routes for 1-(3-Bromo-4-fluorophenyl)-1H-pyrrole, and how can purity be verified?

The Clausson-Kaas pyrrole synthesis is a classical method for analogous compounds, involving the reaction of a bromo-fluorophenylamine with a diketone or equivalent precursor under mild conditions. For example, 1-(4-bromophenyl)-1H-pyrrole was synthesized using this method, with purity confirmed via TLC and NMR spectroscopy . Key steps include refluxing in a polar solvent (e.g., ethanol) and monitoring reaction progress using TLC (silica gel plates, hexane/ethyl acetate eluent). Post-synthesis, column chromatography is recommended for purification.

Q. How can spectroscopic techniques (NMR, IR) confirm the structure of this compound?

NMR is critical for verifying substituent positions. For instance, in 1-(4-bromophenyl)-1H-pyrrole, pyrrole protons resonate at δ 6.2–6.8 ppm, while aromatic protons on the bromo-fluorophenyl group appear as distinct multiplet signals (δ 7.2–7.8 ppm). IR spectroscopy identifies functional groups; C-Br and C-F stretches are typically observed at 550–650 cm and 1000–1100 cm, respectively. Compare spectra with literature data to rule out impurities .

Q. What are the electronic effects of the bromo and fluoro substituents on the pyrrole ring’s reactivity?

The electron-withdrawing nature of both bromo (-Br) and fluoro (-F) substituents deactivates the phenyl ring, directing electrophilic substitution to meta/para positions. This electronic profile influences reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura), where the bromine serves as a leaving group. Fluorine’s strong electronegativity also enhances the compound’s stability against oxidation .

Q. What solvents and reaction conditions are optimal for handling this compound?

Polar aprotic solvents (e.g., DMF, DMSO) are suitable for reactions involving palladium catalysis or nucleophilic substitutions. For acid-sensitive steps, use dichloromethane (DCM) or THF. Maintain inert atmospheres (N/Ar) to prevent decomposition. Reaction temperatures vary: Suzuki couplings require 80–100°C, while Buchwald-Hartwig aminations may need 110°C .

Q. How does the steric environment of the 3-bromo-4-fluorophenyl group affect regioselectivity in further functionalization?

Steric hindrance from the bromine at the 3-position and fluorine at the 4-position favors reactions at the pyrrole’s β-positions. For example, electrophilic substitution (e.g., nitration) occurs preferentially at the pyrrole’s 2- or 5-positions due to reduced steric interference from the aryl substituent. Computational modeling (DFT) can predict regioselectivity trends .

Advanced Research Questions

Q. How can contradictory 1H^1H1H NMR data be resolved when characterizing derivatives of this compound?

Contradictions may arise from dynamic effects (e.g., rotational isomerism) or paramagnetic impurities. Use variable-temperature NMR to detect conformational changes. For example, broadening of peaks at elevated temperatures suggests hindered rotation. Alternatively, employ NMR to confirm fluorine’s electronic environment, as shifts are highly sensitive to substituent effects .

Q. What strategies optimize palladium-catalyzed cross-coupling reactions involving this substrate?

Select ligands that balance reactivity and stability. XPhos or SPhos ligands with Pd(dba) are effective for Suzuki couplings with aryl boronic acids. Use CsCO as a base in toluene/water mixtures (100°C, 12–24 hours). For challenging couplings, microwave-assisted synthesis (150°C, 30 minutes) improves yields. Monitor reaction progress via LC-MS to detect intermediates .

Q. What computational methods predict the compound’s binding affinity in biological targets (e.g., enzymes)?

Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model electronic properties, while molecular docking (AutoDock Vina) simulates interactions with proteins. For instance, the bromo-fluorophenyl group’s hydrophobic surface area may enhance binding to kinase active sites. Compare results with SAR studies of analogous pyrrole derivatives .

Q. How can reaction byproducts be minimized during functional group transformations (e.g., esterification)?

Byproducts often arise from competing nucleophilic attacks or over-reaction. Use CDI (1,1'-carbonyldiimidazole) as a coupling agent for esterifications, which minimizes side reactions. For example, 2-bromophenyl-1H-pyrrole-2-carboxylate was synthesized with 85% yield by reacting pyrrole-2-carboxylic acid with CDI and 2-bromophenol in THF .

Q. What analytical challenges arise in quantifying trace impurities, and how are they addressed?

High-resolution mass spectrometry (HRMS) and reverse-phase HPLC (C18 column, acetonitrile/water gradient) detect impurities at <0.1% levels. For halogenated byproducts (e.g., di-brominated analogues), ICP-MS quantifies residual bromine. Validate methods using spiked samples and adhere to ICH guidelines for precision (±2% RSD) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.